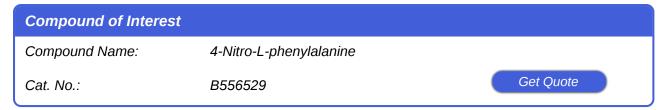


# An In-depth Technical Guide to 4-Nitro-L-phenylalanine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of **4-Nitro-L-phenylalanine**, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development.

# **Core Properties**

**4-Nitro-L-phenylalanine**, a derivative of the essential amino acid L-phenylalanine, is distinguished by the presence of a nitro group at the para position of the phenyl ring. This modification imparts unique chemical and physical properties that make it a valuable tool in various scientific disciplines.

## **Physical and Chemical Properties**

The key physical and chemical properties of **4-Nitro-L-phenylalanine** are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	Citations
Molecular Formula	C9H10N2O4	[1]
Molecular Weight	210.19 g/mol	[1]
Appearance	White to yellowish powder	[1]
Melting Point	240-250 °C (decomposes)	[1]
Optical Rotation [α]D20	+6.0 ± 1.5° (c=1 in 5N HCl)	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.	[2][3]
CAS Number	949-99-5	[1]

# **Spectral Data**

The spectral characteristics of **4-Nitro-L-phenylalanine** are crucial for its identification and characterization. While specific peak values can vary slightly based on the solvent and experimental conditions, the following tables provide an overview of its characteristic spectral data.

### <sup>1</sup>H NMR Spectral Data

Assignment	Approximate Chemical Shift ( $\delta$ , ppm)	Notes
Aromatic Protons	7.5 - 8.2	Two doublets, characteristic of a para-substituted benzene ring.
α-Proton (CH)	~4.0	Multiplet.
β-Protons (CH <sub>2</sub> )	~3.2	Two doublets of doublets.

<sup>&</sup>lt;sup>13</sup>C NMR Spectral Data



Assignment	Approximate Chemical Shift (δ, ppm)
Carbonyl Carbon	~175
Aromatic C-NO <sub>2</sub>	~147
Aromatic CH	~130
Aromatic C-CH <sub>2</sub>	~145
Aromatic CH	~124
α-Carbon	~55
β-Carbon	~37

### FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3400	O-H Stretch (Carboxylic Acid)	Broad
~3100	N-H Stretch (Amine)	Medium
~3000	Aromatic C-H Stretch	Medium
~1700	C=O Stretch (Carboxylic Acid)	Strong
~1600	N-H Bend (Amine)	Medium
~1520	Asymmetric NO <sub>2</sub> Stretch	Strong
~1345	Symmetric NO <sub>2</sub> Stretch	Strong

### **UV-Vis Spectral Data**

λmax (nm)	Notes
~270-280	Absorption maximum in neutral solutions.

# **Biological and Research Applications**



**4-Nitro-L-phenylalanine** is not a naturally occurring amino acid but serves as a versatile building block in several research areas:

- Peptide Synthesis and Protein Engineering: It is widely used to synthesize modified peptides
  and proteins. The nitro group can be used as a spectroscopic probe or can be chemically
  modified, for instance, by reduction to an amino group, allowing for further conjugation or
  labeling of the peptide.
- Drug Development: Its unique structure makes it a candidate for the development of novel pharmaceuticals. It can be incorporated into peptide-based drugs to enhance their properties or to study their mechanism of action.
- Biochemical Assays: The chromophoric nature of the nitro group allows for enhanced detection in various analytical and biochemical assays.

# Experimental Protocols Synthesis of 4-Nitro-L-phenylalanine via Nitration of LPhenylalanine

This protocol describes a common method for the synthesis of **4-Nitro-L-phenylalanine**.

#### Materials:

- L-Phenylalanine
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- Ice
- · Deionized Water
- Sodium Hydroxide (NaOH) solution (e.g., 40%) for neutralization
- Filtration apparatus



Vacuum drying oven

### Methodology:

- Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a predetermined volume of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. A common volume ratio is 1:2 (HNO<sub>3</sub>:H<sub>2</sub>SO<sub>4</sub>). Allow the mixture to cool.
- Dissolution of L-Phenylalanine: In a separate reaction vessel, dissolve L-phenylalanine in concentrated sulfuric acid, ensuring the temperature is kept low (around 0°C) using an ice bath.
- Nitration Reaction: Slowly add the cooled nitrating mixture dropwise to the L-phenylalanine solution while maintaining a low temperature (e.g., 0-5°C) and stirring continuously. The reaction is typically allowed to proceed for several hours.
- Quenching and Precipitation: Pour the reaction mixture slowly over a large volume of crushed ice with stirring. This will quench the reaction and dilute the acid.
- Neutralization: Carefully adjust the pH of the solution to approximately 2-3 using a sodium hydroxide solution. A precipitate of 4-Nitro-L-phenylalanine will form.
- Isolation and Washing: Collect the precipitate by filtration. Wash the solid with cold deionized water until the filtrate is neutral.
- Drying: Dry the purified **4-Nitro-L-phenylalanine** under reduced pressure.

#### Purification:

The crude product can be further purified by recrystallization from hot water.

# Incorporation of 4-Nitro-L-phenylalanine into a Peptide using Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for incorporating Fmoc-**4-Nitro-L-phenylalanine**-OH into a peptide chain on a solid support.



### Materials:

- Fmoc-protected amino acids, including Fmoc-4-Nitro-L-phenylalanine-OH
- Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection
- Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
- Diethyl ether
- · HPLC for purification

### Methodology:

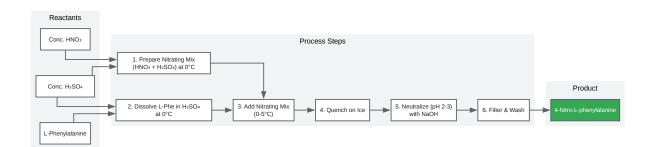
- Resin Swelling: Swell the chosen resin in DMF in a reaction vessel for at least 30 minutes.
- First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin using a suitable coupling protocol.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine/DMF solution. Wash the resin thoroughly with DMF.
- Amino Acid Coupling (Incorporation of 4-Nitro-L-phenylalanine):
  - Activate Fmoc-4-Nitro-L-phenylalanine-OH by dissolving it in DMF with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA).



- Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
- Wash the resin extensively with DMF to remove excess reagents.
- Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
- Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.
- Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and then purify by reverse-phase HPLC.

### **Visualized Workflows**

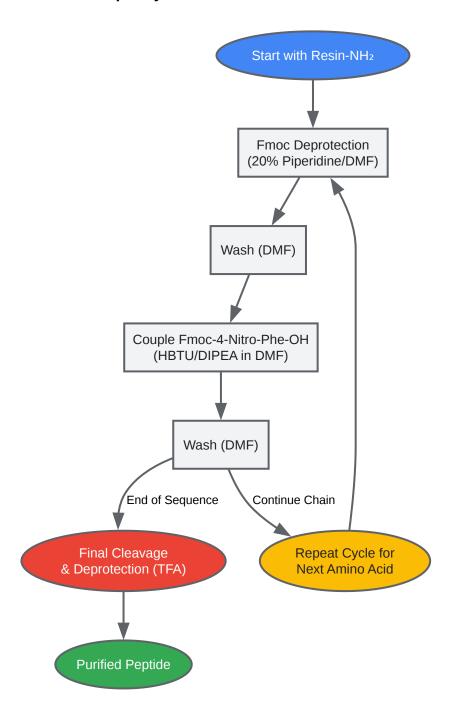
The following diagrams illustrate the key experimental processes involving **4-Nitro-L-phenylalanine**.





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Caption: Synthesis of **4-Nitro-L-phenylalanine**.



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Caption: Incorporation into a peptide via SPPS.



# Safety and Handling

**4-Nitro-L-phenylalanine** should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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### References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitro-L-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556529#what-are-the-properties-of-4-nitro-l-phenylalanine]

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